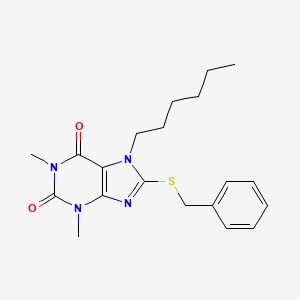

8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione

Description

8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione is a purine-2,6-dione derivative characterized by substitutions at the 7- and 8-positions of the purine core. Its molecular formula is C₁₉H₂₄N₄O₂S, with a hexyl chain at the 7-position and a benzylsulfanyl group at the 8-position, while the 1- and 3-positions are methylated . The compound’s SMILES notation (CCCCCCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C) and InChIKey (XXMDNQMPHOKBSZ-UHFFFAOYSA-N) confirm its structural specificity .

Properties

IUPAC Name |

8-benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2S/c1-4-5-6-10-13-24-16-17(22(2)20(26)23(3)18(16)25)21-19(24)27-14-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNQIIQLDOWXAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Introduction of the Benzylsulfanyl Group: A benzylsulfanyl group is introduced at the 8th position of the purine ring through a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).

Hexyl Chain Addition: The hexyl chain is introduced at the 7th position via an alkylation reaction. This step may involve the use of hexyl bromide and a base such as potassium carbonate (K2CO3).

Methylation: The final step involves the methylation of the 1st and 3rd positions using methyl iodide (CH3I) and a base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of thiols or sulfides

Substitution: Introduction of various functional groups at the 8th position

Scientific Research Applications

8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes involved in purine metabolism, leading to altered cellular functions. Additionally, its structural features allow it to interact with nucleic acids and proteins, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at the 7- and 8-Positions

Purine-2,6-dione derivatives exhibit diverse pharmacological profiles depending on substituents at the 7- and 8-positions:

- 7-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione (C₁₄H₁₃ClN₄O₂): Features a benzyl group at the 7-position and chlorine at the 8-position.

- Bamifylline Hydrochloride (C₂₀H₂₇N₅O₃·HCl): Contains a complex 7-substituent (2-(ethyl-(2-hydroxyethyl)amino)ethyl) and an 8-benzyl group. This structure enhances water solubility and bronchodilatory activity .

Data Table: Structural and Functional Comparison

Biological Activity

8-Benzylsulfanyl-7-hexyl-1,3-dimethylpurine-2,6-dione is a synthetic compound belonging to the purine family, characterized by its unique structure that includes a benzylsulfanyl group at the 8th position, a hexyl chain at the 7th position, and two methyl groups at the 1st and 3rd positions of the purine ring. This compound has garnered interest in scientific research for its potential biological activities, particularly in antimicrobial and anticancer applications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H26N4O2S |

| Molecular Weight | 386.51 g/mol |

| CAS Number | 498536-09-7 |

Antimicrobial Activity

Research indicates that compounds related to 8-benzylsulfanyl derivatives exhibit notable antimicrobial properties. In a study involving various sulfanyl compounds, selected analogs were screened for their antimicrobial activity against several bacterial strains. Although specific data on this compound is limited, its structural similarities to other effective antimicrobials suggest potential efficacy.

Anticancer Activity

In a broader screening of related compounds for anticancer properties on human tumor cell lines, it was found that while many did not show significant activity, certain structural features of benzylsulfanyl compounds could enhance biological interactions. The mechanism of action may involve the inhibition of specific enzymes or pathways related to purine metabolism, leading to altered cellular functions and potential tumor suppression.

The proposed mechanism of action for this compound involves its interaction with molecular targets such as enzymes involved in purine metabolism. This interaction may lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for nucleotide synthesis.

- Interaction with Nucleic Acids : Its structural features could allow it to bind to DNA or RNA, potentially affecting gene expression and protein synthesis.

Study on Antimicrobial Efficacy

A study published in PubMed evaluated a series of benzylsulfanyl compounds for their antimicrobial and anticancer activities. While none showed significant antitumor activity across 60 human tumor cell lines at a concentration of , certain derivatives demonstrated promising activity against Escherichia coli and showed potential antitubercular properties when compared to standard treatments like rifampicin .

Comparative Analysis with Similar Compounds

| Compound | Activity Type | Notable Effects |

|---|---|---|

| Theophylline | Bronchodilator | Used for respiratory conditions |

| Caffeine | CNS Stimulant | Increases alertness and reduces fatigue |

| Theobromine | Mild Stimulant | Found in chocolate; has cardiovascular effects |

This compound is distinct from these compounds due to its unique substitution pattern which may enhance its lipophilicity and ability to interact with biological membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.